Product packaging for 4-(bromomethyl)-1-ethyl-1H-pyrazole(Cat. No.:CAS No. 1515137-08-2)

4-(bromomethyl)-1-ethyl-1H-pyrazole

Cat. No.: B3242424
CAS No.: 1515137-08-2
M. Wt: 189.05
InChI Key: SUKKPHVSKOPBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(bromomethyl)-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrN2 B3242424 4-(bromomethyl)-1-ethyl-1H-pyrazole CAS No. 1515137-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKKPHVSKOPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrazole Heterocycles in Contemporary Organic Synthesis

Pyrazole (B372694) and its derivatives are a pharmacologically significant class of compounds, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. biosynce.comroyal-chem.com This has led to their incorporation into numerous commercially available drugs. nih.govroyal-chem.com The versatility of the pyrazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are critical for binding to biological targets.

In the realm of organic synthesis, pyrazoles serve as valuable intermediates. mdpi.com Their synthesis has been the subject of extensive research, with numerous methods developed for their construction and functionalization. nih.govmdpi.com These methods range from classical condensation reactions to modern transition-metal-catalyzed C-H functionalization, providing access to a diverse library of substituted pyrazoles. rsc.org

Rationalization for Bromomethyl Functionalization at the C4 Position of the 1 Ethyl 1h Pyrazole Nucleus

The introduction of a bromomethyl group at the C4 position of the 1-ethyl-1H-pyrazole nucleus is a strategic synthetic maneuver. The bromine atom, being a good leaving group, renders the methylene (B1212753) group highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at this position, making 4-(bromomethyl)-1-ethyl-1H-pyrazole a key intermediate for the synthesis of more complex molecules. evitachem.com

Furthermore, the C4 position of the pyrazole (B372694) ring is often a site for electrophilic substitution. globalresearchonline.net The presence of the electron-donating ethyl group at the N1 position can influence the reactivity of the ring, directing functionalization to specific positions. The bromomethyl group at C4 provides a reactive handle for further molecular elaboration, expanding the synthetic possibilities.

Current Research Landscape Pertaining to 4 Bromomethyl 1 Ethyl 1h Pyrazole and Its Structural Analogues

The current research landscape surrounding 4-(bromomethyl)-1-ethyl-1H-pyrazole and its analogues is vibrant and multifaceted. A significant area of investigation involves its use as a synthon in the preparation of novel bioactive compounds. sioc-journal.cn For instance, it serves as a precursor for the synthesis of various substituted pyrazoles with potential therapeutic applications.

Structural analogues, such as other halogenated pyrazoles and pyrazoles with different alkyl or aryl substituents, are also actively being explored. cymitquimica.comlookchem.com These studies aim to understand the structure-activity relationships of pyrazole (B372694) derivatives and to develop new compounds with enhanced biological or material properties. nih.gov The synthesis of these analogues often involves similar strategies, such as the alkylation of a pyrazole core or the functionalization of a pre-existing pyrazole derivative.

Overview of Synthetic Utility and Methodological Advances

Precursor Synthesis and Formation of the 1-Ethyl-1H-pyrazole Ring System

The foundational step in the synthesis of this compound is the construction of the 1-ethyl-1H-pyrazole ring. This process is typically achieved through cyclization reactions followed by the introduction of an ethyl group at the N1 position.

Cyclization Reactions for Pyrazole (B372694) Core Assembly

The assembly of the pyrazole core is a well-established area of heterocyclic chemistry, with several effective methods available. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govnih.gov For instance, the reaction between a substituted hydrazine and an enaminone in the presence of acetic acid in ethanol (B145695) can lead to the formation of the pyrazole ring with high regioselectivity and yield. nih.gov

Another prominent method is the Knorr condensation, which utilizes 1,3-diketones and hydrazines. rhhz.net Variations and improvements on this classic reaction continue to be developed. For example, a one-pot approach combining a Claisen condensation with a Knorr reaction sequence has been developed for the synthesis of triarylpyrazole-3-carboxylates. researchgate.net Furthermore, electrophilic cyclization of α,β-alkynic hydrazones, prepared from propargyl aldehydes and ketones, using molecular iodine presents another efficient route to substituted pyrazoles. acs.org The choice of solvent and catalyst can also play a crucial role in the regioselectivity of these cyclization reactions. researchgate.netacs.org

The following table outlines various cyclization strategies for pyrazole synthesis:

Starting MaterialsReagents/ConditionsProduct TypeReference
Enaminones and Aryl HydrazinesEthanol, Acetic AcidSubstituted Pyrazoles nih.gov
1,3-Diketones and HydrazinesN,N-dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles researchgate.net
α,β-Alkynic HydrazonesMolecular Iodine, Sodium Bicarbonate4-Iodopyrazoles acs.org
Vicinal Diols and HydrazonesCerium catalyst1,3-Di- and 1,3,5-trisubstituted pyrazoles rsc.org

Strategies for N1-Ethylation of Pyrazole Intermediates

Once the pyrazole ring is formed, the next step is the introduction of an ethyl group at the N1 position. The N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, making regioselectivity a key consideration. google.com The choice of alkylating agent, base, and solvent significantly influences the outcome.

A common method for N-alkylation involves reacting the pyrazole with an alkyl halide, such as ethyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like DMF. However, this can lead to mixtures of regioisomers. google.com To address this, methods utilizing sterically bulky α-halomethylsilanes have been developed to improve N1-selectivity. acs.orgnih.gov These bulky reagents preferentially alkylate the less sterically hindered N1 position, and the silyl (B83357) group can be subsequently removed. researchgate.net

Acid-catalyzed methods have also been explored. For instance, trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid can effectively N-alkylate pyrazoles. mdpi.com The regioselectivity in unsymmetrical pyrazoles is often controlled by steric factors, favoring substitution at the less hindered nitrogen atom. mdpi.com

Regioselective Bromomethylation at the C4 Position of 1-Ethyl-1H-pyrazole

With the 1-ethyl-1H-pyrazole precursor in hand, the subsequent critical step is the introduction of a bromomethyl group specifically at the C4 position. This transformation is typically achieved through radical bromination.

Radical Bromination Approaches (e.g., N-Bromosuccinimide (NBS)-Mediated Reactions with Radical Initiators)

The most widely employed method for benzylic and allylic bromination, which is analogous to the bromination of the methyl group at the C4 position of a pyrazole ring, is the use of N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, is carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org

NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is the active brominating agent in the radical chain mechanism. masterorganicchemistry.comlibretexts.org This low concentration is crucial to favor the desired substitution reaction over potential electrophilic addition to any double bonds within the molecule. libretexts.org The reaction proceeds via the formation of a stable radical at the position to be brominated.

For the synthesis of this compound, the precursor would be 1-ethyl-4-methyl-1H-pyrazole. The reaction with NBS and a radical initiator would selectively abstract a hydrogen atom from the C4-methyl group, leading to the formation of a resonance-stabilized radical, which then reacts with Br₂ to yield the desired product.

Alternative Halogenation Methodologies for C4 Bromomethyl Group Introduction

While NBS-mediated radical bromination is the predominant method, other halogenation strategies can be considered for introducing a bromomethyl group. Direct bromination with molecular bromine under free-radical conditions (e.g., UV light) can sometimes be used, but it is often less selective than using NBS and can lead to side products.

An alternative conceptual approach could involve the synthesis of a 4-hydroxymethyl-1-ethyl-1H-pyrazole intermediate, followed by conversion of the alcohol to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, this multi-step route is generally less efficient than direct bromomethylation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.netresearchgate.net For the N1-ethylation step, a careful selection of the base and solvent system is necessary to achieve high regioselectivity. google.com The use of phase-transfer catalysts can sometimes improve the efficiency of N-alkylation reactions.

In the bromomethylation step, the choice of radical initiator and its concentration can affect the reaction rate and the formation of byproducts. The reaction temperature is also a critical parameter; it needs to be high enough to initiate the radical chain reaction but not so high as to cause decomposition of the reactants or products. The slow addition of the radical initiator can help maintain a steady reaction rate and prevent runaway reactions.

Post-reaction work-up and purification procedures, such as chromatography, are essential to isolate the desired product in high purity. acs.org The table below summarizes key parameters for optimization.

Reaction StepParameter to OptimizeDesired Outcome
N1-EthylationBase, Solvent, Alkylating AgentHigh N1-regioselectivity
BromomethylationRadical Initiator, Temperature, SolventHigh yield of C4-bromomethylated product, minimal side reactions
Overall ProcessPurification MethodHigh purity of final product

Purification and Isolation Techniques for Bromomethylated Pyrazole Intermediates

The isolation and purification of bromomethylated pyrazole intermediates, including this compound, are critical steps in their synthesis to ensure the purity of the final products. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. Commonly employed techniques include column chromatography, recrystallization, extraction, and distillation.

Column Chromatography

Column chromatography is a widely used method for the purification of bromomethylated pyrazoles. nih.govrsc.orgrsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. nih.govrsc.orgrsc.org

Stationary Phase: Silica gel (60, 230–400 mesh) is a common choice for the purification of pyrazole derivatives. nih.govrsc.org

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used as the eluent. The ratio of the solvents is optimized to achieve the best separation. Common solvent systems include hexane/ethyl acetate (B1210297) and petroleum ether/ethyl acetate. rsc.orgrsc.org For instance, in the purification of various pyrazole derivatives, a hexane/ethyl acetate mixture with a ratio of 19:1 was successfully used. rsc.org For the isolation of 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole, a petroleum ether:ethyl acetate ratio of 80:1 was employed. rsc.org

The progress of the separation is often monitored by thin-layer chromatography (TLC) using silica gel plates with a fluorescent indicator (e.g., Kieselgel 60 F254), and spots are visualized under a UV lamp. nih.govrsc.org

Recrystallization

Recrystallization is another effective method for purifying solid bromomethylated pyrazole intermediates. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

The process involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. For some pyrazole derivatives, recrystallization from ethanol has been reported to yield pure products. rasayanjournal.co.in In some cases, if the product is an oil, it may indicate the presence of impurities or residual solvent like DMF. researchgate.net In such situations, adding an anti-solvent or washing with a non-polar solvent like n-hexane can help induce crystallization. researchgate.net

Extraction

Liquid-liquid extraction is frequently used as a preliminary purification step to separate the desired product from the reaction mixture. This method partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, after a reaction, the mixture might be extracted with an organic solvent like dichloromethane. nih.gov The organic layers are then combined, washed with water or a brine solution to remove inorganic impurities and residual acids or bases, and finally dried over a drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). nih.govresearchgate.net

Formation of Acid Addition Salts

A specific method for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The pyrazole is dissolved in water or an organic solvent and treated with at least an equimolar amount of an inorganic or organic acid. google.comgoogle.com This reaction forms a pyrazolium (B1228807) salt, which can then be precipitated or crystallized from the solution. google.comgoogle.com This method can be particularly effective for separating the desired pyrazole from by-products. google.com The purified acid addition salt can then be neutralized to regenerate the pure pyrazole.

Sublimation

For certain compounds that are volatile solids, sublimation can be a powerful purification technique. One reported procedure for the purification of 4-bromo-1H-pyrazole, after an initial workup, suggests that sublimation can yield the pure product, which can be useful when the product is obtained as an oil. researchgate.net

The following table summarizes the purification techniques and conditions reported for some bromomethylated pyrazoles and related analogues.

Compound NamePurification MethodStationary Phase/Solvent SystemReference
Various Pyrazolo[3,4-c]pyrazolesColumn ChromatographySilica gel 60 (230–400 mesh) nih.gov
Various Pyrazole DerivativesColumn ChromatographySilica gel, hexane/ethyl acetate (19:1) rsc.org
5-(Bromomethyl)-1,3-diphenyl-1H-pyrazoleFlash Column ChromatographyPetroleum ether: ethyl acetate (80:1) rsc.org
Various Pyrazole DerivativesColumn ChromatographySilica gel rsc.org
Pyrazoles (General)Crystallization of Acid Addition SaltsOrganic solvents (e.g., acetone, ethanol, isopropanol) or water google.comgoogle.com
4-Bromo-1H-pyrazoleSublimationNot applicable researchgate.net
Various Indole-pyrazole DerivativesRecrystallizationEthanol rasayanjournal.co.in

Nucleophilic Substitution Reactions Involving the C4 Bromomethyl Group

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile. The carbon atom of the bromomethyl group is electrophilic and readily undergoes SN2-type reactions.

Reactivity with Oxygen-Centric Nucleophiles (e.g., Alcohols, Carboxylates)

Reactions with oxygen-based nucleophiles such as alcohols and carboxylates lead to the formation of ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. For instance, the reaction with an alcohol (R-OH) in the presence of a base would yield the corresponding ether, 4-(alkoxymethyl)-1-ethyl-1H-pyrazole. Similarly, carboxylate salts (R-COO⁻) react to form 4-(acyloxymethyl)-1-ethyl-1H-pyrazole derivatives. The general mechanism involves the attack of the alkoxide or carboxylate ion on the electrophilic carbon of the bromomethyl group, with bromide acting as the leaving group.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines, Azides, Amides)

A diverse array of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen nucleophiles. Amines (primary, secondary, and aromatic), azides, and amides are all effective nucleophiles in this context. For example, reaction with a primary amine (R-NH₂) results in the formation of a secondary amine, N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine. The use of azides provides a route to azidomethyl-substituted pyrazoles, which are useful precursors for the synthesis of triazoles or can be reduced to primary amines. Amides can also act as nucleophiles, although they are generally less reactive than amines and may require stronger basic conditions to facilitate the reaction.

NucleophileProductReaction Conditions
Primary Amine (R-NH₂)N-((1-ethyl-1H-pyrazol-4-yl)methyl)amineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Azide (N₃⁻)4-(azidomethyl)-1-ethyl-1H-pyrazoleSolvent (e.g., DMF or Acetone)
Amide (R-CONH⁻)N-acyl-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amineStrong Base (e.g., NaH), Solvent (e.g., THF)

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols)

Thiols (R-SH) are potent nucleophiles and react readily with this compound to form thioethers. nih.gov The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion (R-S⁻). nih.gov This transformation is efficient and provides access to a range of sulfur-containing pyrazole derivatives. nih.gov These thioethers can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity of the products. A method for the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been reported to minimize the generation of toxic byproducts. nih.gov

NucleophileProductYieldReference
4-Methylbenzenethiol(Bromomethyl)(4-methylphenyl)sulfaneHigh nih.gov
PhenylmethanethiolBenzyl(bromomethyl)sulfaneHigh nih.gov
Anisyl thiol(Bromomethyl)(methoxyphenyl)sulfaneMixture with dithioacetal nih.gov

Reactivity with Carbon-Centric Nucleophiles (e.g., Grignard Reagents, Enolates, Cyanides)

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the C4-methyl position. Grignard reagents (R-MgBr), however, are generally not suitable for direct SN2 reactions with alkyl halides like this compound. masterorganicchemistry.com Instead, they are more likely to undergo other reactions. Enolates, generated from carbonyl compounds in the presence of a base, can act as carbon nucleophiles to alkylate the bromomethyl group. Cyanide ions (CN⁻) are effective nucleophiles for introducing a nitrile group, yielding 4-(cyanomethyl)-1-ethyl-1H-pyrazole. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, further highlighting the synthetic utility of this reaction.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for the possibility of intramolecular reactions, particularly if a suitable nucleophilic group is present elsewhere on the molecule or on a substituent. For instance, if a nucleophile is tethered to the N1-ethyl group, intramolecular cyclization could lead to the formation of fused ring systems. The specific products of such reactions would depend on the nature of the nucleophile and the length of the tether. While specific examples for this compound are not extensively documented in the provided search results, intramolecular cyclizations of related pyrazole derivatives are known. mdpi.comresearchgate.netresearchgate.net For example, intramolecular cycloaddition of 2-allylphenylhydrazones has been used to form dihydropyrazoloindoles. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Functionality

The bromine atom in this compound serves as a key functional group for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures. The primary utility is found in coupling with sp2-hybridized carbon centers, such as those in aryl and vinyl groups. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While pyrazole-containing compounds are actively used as ligands in these reactions to fine-tune the catalyst's properties rsc.org, the pyrazole moiety itself can also act as the halide-bearing substrate.

In the context of pyrazole derivatives, Suzuki-Miyaura reactions are well-documented. For instance, the coupling of bromo-pyrazoles with various aryl boronic acids is efficiently catalyzed by palladium complexes like Pd(PPh₃)₄ in the presence of a base such as sodium carbonate, typically in a solvent system like 1,4-dioxane/water. researchgate.net These reactions are tolerant of a wide range of functional groups on the boronic acid partner. nih.gov Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively reported in the reviewed literature, the reactivity of the C-Br bond in similar pyrazole systems suggests its feasibility as a substrate in such transformations. The reaction would involve the coupling of an organoboronic acid with the bromomethyl group, though the benzylic-like nature of the bromide may lead to different reactivity patterns compared to aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles

Coupling Partner Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
Aryl boronic acid Pd(PPh₃)₄ (5) Na₂CO₃ 1,4-dioxane/H₂O 90 Good to Excellent researchgate.net
Phenylboronic acid Pd(PPh₃)₄ (0.33) - - 140 98 rsc.org
Aryl/het-aryl boronic acids Pd(PPh₃)₄ (5) K₃PO₄ Toluene, ACN, or 1,4-dioxane 70-80 36-60 mdpi.com

Stille Coupling

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, which pairs an organic halide with an organostannane (organotin) compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.orgpsu.edu The mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

The versatility of the Stille coupling allows for the use of various sp²-hybridized groups, including vinyl and aryl moieties, attached to the tin atom. wikipedia.org While specific documented examples for this compound are scarce in the available literature, the general applicability of the Stille reaction to organic bromides suggests that it could undergo coupling with organostannanes like vinyltributyltin or aryltributyltin under standard palladium catalysis. The main drawback of this method is the toxicity associated with the tin compounds used. organic-chemistry.org

Kumada Cross-Coupling

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.org It was one of the earliest developed cross-coupling methods and remains relevant, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

The scope of the Kumada coupling includes a variety of aryl and vinyl halides. wikipedia.org Nickel and palladium catalysts are both effective, and the choice of catalyst can influence the reaction's outcome. wikipedia.org While there are no specific reports found detailing the Kumada coupling of this compound, the reaction is known to work with other alkyl halides. However, the presence of the acidic proton on the pyrazole ring could potentially interfere with the highly basic Grignard reagent, necessitating careful selection of reaction conditions or protection strategies. The reaction has been successfully applied to α-bromoketones, which are also alkyl halides, suggesting that a similar reactivity might be possible for the bromomethyl group of the title compound. nih.gov

Table 2: General Conditions for Kumada Cross-Coupling of Organic Halides

Coupling Partner Catalyst Solvent Key Features Reference
Grignard Reagent Nickel or Palladium complexes THF or Diethyl ether One of the first cross-coupling methods developed. wikipedia.org
Aryl Grignard Reagents Nickel/Bis(oxazoline) complexes - Effective for asymmetric coupling of α-bromoketones. nih.gov
tert-butyl Grignard Reagents Ligand-free Nickel THF Good functional group compatibility for aryl bromides. rhhz.net

Reductive Transformations of the Bromomethyl Group

The bromomethyl group of this compound is susceptible to reductive transformations. Such reactions can convert the bromomethyl group into a methyl group or other reduced forms. evitachem.com This transformation is a key step in modifying the pyrazole scaffold after it has been used for other synthetic manipulations. The reduction of a bromomethyl group can typically be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation. While specific protocols for this compound are not detailed in the provided search results, the reduction of the analogous 1-(bromomethyl)-1H-pyrazole to its corresponding methyl derivative is a known transformation. evitachem.com

Studies on Reaction Kinetics and Thermodynamics

Currently, there is a lack of specific studies focused on the reaction kinetics and thermodynamics of this compound in the reviewed scientific literature. However, related studies on other pyrazole systems provide some insights. For instance, research on the synthesis of substituted pyrazoles from heteropropargyl precursors has touched upon the concepts of kinetic versus thermodynamic control to selectively form either pyrazoles or furans. nih.gov Such studies highlight the complexity of reaction pathways involving pyrazole synthesis and the importance of reaction parameters like catalyst loading, solvent polarity, and reaction time in determining the final product distribution. nih.gov Furthermore, computational studies and NMR spectroscopy have been used to investigate tautomeric equilibria in substituted pyrazoles, which is a key thermodynamic consideration. nih.gov While not directly addressing the title compound, these studies underscore the types of investigations that would be necessary to understand the kinetic and thermodynamic profile of its reactions.

Construction of Novel Polyheterocyclic Systems Incorporating the Pyrazole Moiety

The unique structural features of this compound make it an ideal starting material for the synthesis of various polyheterocyclic systems. The presence of the reactive bromomethyl group allows for facile introduction of the pyrazole core into larger, more complex ring systems through various cyclization strategies.

The pyrazole moiety is a key component in many biologically active compounds, and the fusion of a pyrazole ring with other heterocyclic systems can lead to novel structures with interesting pharmacological properties. This compound serves as a key intermediate in the synthesis of fused pyrazole derivatives such as pyrazolo[4,3-c]pyrazoles. bioorganica.com.ua The synthesis of these fused systems often involves a multi-step sequence. For instance, the synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) has been achieved through a process involving dehydration, condensation, nitration, reduction, diazotization, and intramolecular cyclic condensation. researchgate.net Another approach involves the intramolecular nitrile oxide cycloaddition (INOC) reaction as a key step to form pyrazolo[4′,3′:5,6]pyrano[4,3-c] lookchem.comevitachem.comoxazole ring systems. mdpi.comresearchgate.net These methods highlight the versatility of pyrazole derivatives in constructing complex fused heterocyclic systems.

A preparative method for obtaining 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles involves the alkylation of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles with reagents like 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione. bioorganica.com.ua This alkylation reaction typically yields a mixture of isomeric products that can be separated chromatographically. bioorganica.com.ua The resulting phthalimide (B116566) derivatives can then be converted to the corresponding 2-heterylethylamines. bioorganica.com.ua

The following table summarizes a selection of synthesized fused pyrazole derivatives and their starting materials:

Starting MaterialReagents and ConditionsFused Pyrazole DerivativeReference
1-Alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles2-(2-Bromomethyl)-1H-isoindole-1,3(2H)-dione2-Aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles bioorganica.com.ua
Acetylacetone, Hydrazine HydrateDehydration, condensation, nitration, reduction, diazotization, intramolecular cyclic condensation1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) researchgate.net
3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximesIntramolecular Nitrile Oxide Cycloaddition (INOC)3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] lookchem.comevitachem.comoxazoles mdpi.comresearchgate.net

Beyond fused systems, this compound can be utilized in the synthesis of more intricate three-dimensional structures like bridged and spirocyclic pyrazole architectures. For example, the reaction of 4-bromopyrazole with ethylating agents can lead to the formation of compounds like 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole, which incorporates a bicyclic moiety. The synthesis of such complex structures often requires specialized reaction conditions and catalysts, such as palladium, to facilitate the desired transformations.

Derivatization to Complex Organic Scaffolds with Diverse Functionalities

The reactivity of the bromomethyl group in this compound allows for its conversion into a wide range of other functional groups, enabling the synthesis of complex organic scaffolds with diverse functionalities.

The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of various extended alkyl and aryl side chains onto the pyrazole ring. For instance, reaction with appropriate nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole from 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane in the presence of a base like potassium carbonate illustrates a straightforward alkylation. Similarly, more complex aryl groups can be introduced, expanding the structural diversity of the resulting pyrazole derivatives.

The versatility of this compound extends to the synthesis of multifunctionalized pyrazole compounds. The bromomethyl group can be transformed into various other functionalities through a range of chemical reactions. For example, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be reduced to a methyl group. evitachem.com Furthermore, the pyrazole ring itself can be further functionalized. For instance, the Claisen-Schmidt condensation reaction between 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and a substituted acetophenone (B1666503) can yield complex chalcone-like structures such as (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE. These multifunctional compounds are valuable in medicinal chemistry and materials science.

The following table provides examples of reactions used to create multifunctionalized pyrazoles:

Starting PyrazoleReagents and ConditionsProductReference
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylateNucleophiles (e.g., amines, thiols)Nucleophilic substitution products evitachem.com
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylateOxidizing agentsCorresponding carboxylic acids evitachem.com
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylateReducing agents (e.g., lithium aluminum hydride)Corresponding methyl-substituted pyrazoles evitachem.com
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde4-fluoroacetophenone, base (NaOH or KOH)(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

Precursor in the Synthesis of Agrochemical Intermediates

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal, fungicidal, or insecticidal properties. lookchem.comlongdom.org this compound and related structures serve as crucial intermediates in the production of these agrochemicals. lookchem.com The pyrazole scaffold is a key component in several commercial pesticides and herbicides. The ability to readily introduce various substituents onto the pyrazole ring, as discussed in the previous sections, is critical for tuning the biological activity and spectrum of these agrochemicals. The synthesis of complex pyrazole-containing molecules for agricultural applications often relies on the versatile reactivity of building blocks like this compound. evitachem.com

Applications in Material Science Precursor Synthesis (focus on chemical aspects)researchgate.net

The compound this compound is a versatile building block in the synthesis of precursors for advanced materials. Its utility stems from the presence of a reactive bromomethyl group attached to a stable pyrazole core. This combination allows for a variety of chemical transformations, making it a valuable intermediate in the design of functional polymers, coordination compounds, and other materials with specific optical, electronic, or thermal properties. The chemical reactivity of this pyrazole derivative is central to its application in creating tailored material precursors.

The primary role of this compound in material science is as a synthon for introducing the 1-ethyl-1H-pyrazol-4-ylmethyl moiety into larger molecular architectures. The bromo substituent is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the pyrazole unit to other molecules, including monomers, polymer backbones, or organic ligands for metal-organic frameworks (MOFs).

One of the key applications is in the synthesis of functional polymers. The bromomethyl group can be used to initiate "grafting from" polymerization or to participate in "grafting to" approaches, where pre-formed polymer chains are attached to the pyrazole unit. researchgate.netnih.gov For instance, it can react with polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups) to yield graft copolymers. researchgate.net This modification can impart new properties to the original polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Furthermore, this compound can serve as a monomer or a precursor to a monomer in polymerization reactions. For example, it can be converted to a vinyl-functionalized pyrazole, which can then undergo polymerization to form a pyrazole-containing polymer. Such polymers have been investigated for their potential in optoelectronic applications due to the electronic properties of the pyrazole ring. researchgate.net

In the realm of coordination chemistry, the pyrazole nucleus is a well-established ligand for a variety of metal ions. By functionalizing ligands with the 1-ethyl-1H-pyrazol-4-ylmethyl group via reactions of this compound, it is possible to create intricate coordination polymers and MOFs. researchgate.net These materials are of interest for applications in gas storage, catalysis, and sensing. The ethyl group on the pyrazole nitrogen can influence the steric and electronic properties of the resulting ligand, thereby affecting the structure and properties of the final coordination material.

The following table summarizes the key chemical transformations and potential applications of this compound in the synthesis of material precursors.

Reaction Type Reactant Product Type Potential Application in Material Science
Nucleophilic SubstitutionPolymers with -OH, -NH2, -SH groupsGraft CopolymersModification of polymer properties (thermal, solubility, metal coordination)
Nucleophilic SubstitutionMonomers with nucleophilic groupsFunctionalized MonomersSynthesis of specialty polymers with pyrazole side chains
Williamson Ether SynthesisPhenols, AlcoholsPyrazolylmethyl EthersPrecursors for liquid crystals, functional organic materials
Gabriel SynthesisPhthalimidePrimary AmineBuilding block for polyamides and other nitrogen-containing polymers
Conversion to Phosphonium (B103445) SaltTriphenylphosphineWittig ReagentSynthesis of vinyl-functionalized pyrazoles for polymerization
Reaction with Metal Salts-Coordination ComplexesPrecursors for catalysts, luminescent materials

The versatility of this compound is further highlighted by its role in the synthesis of complex organic molecules that can act as precursors to materials with specific functionalities. For example, its reaction with various nucleophiles can lead to the formation of molecules with tailored electronic and photophysical properties, which are desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Computational and Theoretical Investigations of 4 Bromomethyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within a molecule, which in turn dictate its reactivity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netwuxibiology.com A smaller gap generally implies higher reactivity. researchgate.net

For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents. The introduction of an ethyl group at the N1 position and a bromomethyl group at the C4 position influences the energies of these frontier orbitals. The ethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom can lower the LUMO energy, enhancing its electrophilicity.

Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), can precisely calculate these orbital energies and the resulting energy gap. researchgate.netresearchgate.net These calculations are instrumental in predicting how 4-(bromomethyl)-1-ethyl-1H-pyrazole will interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE) 5.3

Note: These are example values and would need to be determined by specific computational calculations for this exact molecule.

Optimized Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties. Computational methods can determine the most stable geometry (the global minimum on the potential energy surface) by optimizing bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the pyrazole ring, the orientation of the ethyl group relative to the ring, and the rotational freedom of the bromomethyl group.

Conformational analysis explores the different spatial arrangements of the molecule (conformers) and their relative energies. The ethyl and bromomethyl groups can rotate, leading to various conformers. Understanding the energy differences between these conformers is important as it can influence which shape of the molecule is most likely to participate in a reaction. Techniques like DFT are used to calculate the energies of these different conformations, providing insight into the molecule's flexibility and preferred shape. researchgate.net

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond LengthN1-C51.35 Å
Bond LengthC4-C(CH2Br)1.50 Å
Bond AngleC3-C4-C5105°
Dihedral AngleC5-N1-C(ethyl)-C(ethyl)175°

Note: These are example values and would require specific computational calculations for this exact molecule.

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. libretexts.orgschrodinger.com Regions of negative potential (typically colored red or orange) indicate an abundance of electrons and are likely sites for electrophilic attack. libretexts.org Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. libretexts.org

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The area around the hydrogen atoms of the ethyl group and, to a lesser extent, the bromomethyl group would exhibit positive potential. The bromine atom itself would likely have a region of negative potential, while the attached carbon would be more positive. This detailed charge distribution analysis helps in predicting the molecule's intermolecular interactions and reactive sites. libretexts.org

Mechanistic Elucidation through Computational Reaction Pathway Studies

For this compound, a common reaction would be nucleophilic substitution at the bromomethyl group. Computational studies could model the reaction with various nucleophiles. By calculating the energies of the reactants, the transition state (where the nucleophile is partially bonded to the carbon and the bromide is partially detached), and the products, the activation energy for the reaction can be determined. This information is crucial for predicting reaction rates and understanding the factors that influence the reaction's feasibility. These studies can also explore competing reaction pathways, providing a comprehensive picture of the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nmrdb.org These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, the proposed structure can be confirmed.

IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. researchgate.net Computational calculations can determine these vibrational modes and their corresponding frequencies. researchgate.net This information helps in identifying the functional groups present in the molecule. For this compound, characteristic vibrational frequencies for the C-H, C=C, C-N, and C-Br bonds can be predicted and compared with experimental data.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (δ, ppm) - CH2Br4.604.55
13C NMR (δ, ppm) - C4115.0114.8
IR Frequency (cm-1) - C-Br stretch650655

Note: These are example values and would need to be determined by specific computational and experimental analysis for this exact molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small reactive systems, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of intermolecular interactions in different environments, such as in solution or with a catalyst. nih.gov

For this compound, MD simulations could be used to study its interactions with solvent molecules, which can significantly influence reaction rates and pathways. Simulations could also model the interaction of the molecule with a catalyst surface, providing insights into the mechanism of heterogeneous catalysis. By analyzing the trajectories of the atoms over time, researchers can understand how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the behavior of the system. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Bromomethyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(bromomethyl)-1-ethyl-1H-pyrazole, specific signals corresponding to each unique proton environment are expected. The ethyl group attached to the nitrogen at position 1 would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The protons on the pyrazole (B372694) ring at positions 3 and 5 would appear as distinct singlets, and the methylene protons of the bromomethyl group at position 4 would also yield a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct resonance. Signals would be expected for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbon of the bromomethyl group. The chemical shifts of these signals are indicative of their electronic environment.

While specific, experimentally verified spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on known values for similar pyrazole derivatives.

Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ethyl (-CH₃) ~1.4 (triplet) ~15
Ethyl (-CH₂) ~4.2 (quartet) ~45
Pyrazole C3-H ~7.5 (singlet) ~138
Pyrazole C5-H ~7.6 (singlet) ~129
Bromomethyl (-CH₂Br) ~4.5 (singlet) ~25

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include C-H stretching from the alkyl groups and the pyrazole ring, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and the C-Br stretching frequency of the bromomethyl group.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (Alkyl) 2850-3000 Stretching
C-H (Aromatic/Heteroaromatic) 3000-3100 Stretching
C=N (Pyrazole Ring) 1500-1600 Stretching
C=C (Pyrazole Ring) 1400-1500 Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns. For this compound (C₆H₉BrN₂), the molecular weight is approximately 188 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M and M+2) of similar intensity.

Predicted data for the related compound this compound hydrobromide shows an m/z for the protonated molecule [M+H]⁺ at 189.00218. uni.lu The fragmentation of the molecular ion would likely involve the loss of a bromine radical or the cleavage of the ethyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, confirming the molecular formula. The theoretical monoisotopic mass of this compound (C₆H₉⁷⁹BrN₂) is 187.9949 Da. uni.lu HRMS can distinguish this exact mass from other potential formulas that might have the same nominal mass, providing unambiguous confirmation of the compound's identity.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound is not publicly available, this analysis would be expected to reveal:

The planarity of the pyrazole ring.

The precise bond lengths of C-N, C=N, C-C, and C-Br bonds.

The bond angles within the pyrazole ring and of the substituents.

The conformation of the ethyl and bromomethyl groups relative to the pyrazole ring.

The packing of the molecules in the crystal, including any significant intermolecular forces like hydrogen bonds or dipole-dipole interactions.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given its likely volatility, this compound can be analyzed by Gas Chromatography. rasayanjournal.co.in In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. GC analysis would be effective in identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For pyrazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. This method would be used to determine the purity of this compound by separating it from non-volatile impurities and reaction byproducts. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Future Research Directions and Unexplored Avenues in 4 Bromomethyl 1 Ethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic approaches to 4-(bromomethyl)-1-ethyl-1H-pyrazole likely rely on classical bromination and alkylation strategies. While effective, these methods often involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

A promising avenue lies in the exploration of greener brominating agents to replace traditional sources like elemental bromine. Furthermore, the direct C-H functionalization of a suitable 1-ethyl-4-methyl-1H-pyrazole precursor offers an atom-economical alternative to the multi-step sequences that are likely common practice. A patent describing the synthesis of a structurally similar compound, 4-bromomethyl-5-difluoromethoxy-1-iso-propyl-3-trifluoromethyl-1H-pyrazole, utilizes N-bromosuccinimide (NBS) for the bromination of the corresponding 4-methylpyrazole (B1673528) derivative. google.com This suggests that similar radical bromination conditions could be a starting point for optimizing the synthesis of the title compound.

Future investigations could focus on photoredox catalysis or enzymatic reactions to achieve the desired transformation under milder and more environmentally benign conditions. The development of a one-pot synthesis from simple starting materials would represent a significant advancement, reducing operational complexity and resource consumption.

Table 1: Potential Sustainable Synthetic Routes for this compound

RoutePrecursorReagents and ConditionsPotential Advantages
Direct C-H Bromination1-Ethyl-4-methyl-1H-pyrazoleN-Bromosuccinimide (NBS), light/radical initiatorAvoids preparation of a pre-functionalized substrate
Photoredox Catalysis1-Ethyl-4-methyl-1H-pyrazoleBrominating agent, photosensitizer, visible lightMild reaction conditions, high selectivity
Enzymatic Bromination1-Ethyl-4-methyl-1H-pyrazoleBrominase enzyme, bromide sourceHigh selectivity, biodegradable catalyst
One-pot SynthesisSimple acyclic precursorsMulti-component reaction strategyReduced workup, improved efficiency

Exploration of Catalyst Systems for Enhanced Reactivity and Selectivity

The reactivity of the bromomethyl group in this compound is a key feature that enables its use as a synthetic intermediate. Future research should delve into the exploration of various catalyst systems to precisely control its reactivity and enhance selectivity in subsequent transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. While the bromomethyl group is not a typical substrate for these reactions, its transformation into other functionalities, such as a phosphonium (B103445) salt or a boronic ester, could open the door to these catalytic methods. Research on other bromo-pyrazole derivatives has demonstrated the feasibility of such cross-coupling reactions. rsc.orgrsc.orgdntb.gov.ua

Furthermore, the development of novel organocatalysts or transition-metal catalysts could enable new types of transformations at the bromomethyl position, such as asymmetric substitutions to introduce chirality. The use of phase-transfer catalysts could also be explored to facilitate reactions in biphasic systems, simplifying product isolation and catalyst recycling.

Investigations into New Transformational Pathways of the Bromomethyl Group

The bromomethyl group is a versatile functional handle, and its full synthetic potential in the context of the 1-ethyl-1H-pyrazole scaffold is yet to be realized. Beyond simple nucleophilic substitutions, future research should investigate novel and more complex transformations of this group.

For instance, the conversion of the bromomethyl group into other reactive moieties, such as an aldehyde, a carboxylic acid, a nitrile, or an azide, would significantly expand the synthetic utility of this compound. These transformations would provide access to a wider range of pyrazole (B372694) derivatives with diverse functionalities. The reactivity of the bromomethyl group in 1-(bromomethyl)-1H-pyrazole has been shown to include nucleophilic substitution, oxidation, and reduction. evitachem.com

Moreover, exploring radical-mediated reactions of the bromomethyl group could lead to the formation of new carbon-carbon and carbon-heteroatom bonds in innovative ways. The generation of a radical at the methylene (B1212753) position could initiate cyclization reactions to form fused heterocyclic systems or participate in addition reactions with alkenes and alkynes.

Table 2: Potential Transformations of the Bromomethyl Group

TransformationReagents and ConditionsResulting Functional Group
OxidationOxidizing agents (e.g., DMSO, KMnO4)Aldehyde, Carboxylic acid
CyanationCyanide source (e.g., NaCN, KCN)Nitrile
AzidationAzide source (e.g., NaN3)Azide
PhosphorylationTrialkyl phosphite (B83602) (Arbuzov reaction)Phosphonate
Radical CyclizationRadical initiator, unsaturated tetherFused ring systems

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing modern chemical research and development. mdpi.comnih.govgalchimia.com These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly synthesize and screen compound libraries. Future research on this compound should embrace these technologies.

Developing a continuous flow process for the synthesis of this compound would not only improve the scalability and safety of its production but also allow for the in-line functionalization of the bromomethyl group. mit.edu This integrated approach would streamline the synthesis of diverse pyrazole derivatives.

Furthermore, the use of automated synthesis platforms would enable the high-throughput generation of compound libraries based on the this compound scaffold. nih.gov This would be particularly valuable for medicinal chemistry applications, allowing for the rapid exploration of structure-activity relationships and the identification of new drug candidates.

Advanced Theoretical Modeling for Predictive Chemical Synthesis

Computational chemistry and theoretical modeling are increasingly powerful tools for understanding and predicting chemical reactivity. researchgate.netnih.gov Future research on this compound should leverage these methods to gain deeper insights into its electronic structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to predict the preferred sites of reaction, elucidate transition state geometries, and calculate reaction energy barriers. researchgate.netnih.gov This information can guide the rational design of experiments and the selection of optimal reaction conditions. For example, theoretical studies on the N-alkylation of pyrazole derivatives have provided valuable insights into the reaction mechanism. researchgate.netnih.gov

Molecular dynamics simulations can be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets or in different solvent environments. The integration of advanced theoretical modeling with experimental work will undoubtedly accelerate the discovery of new reactions and applications for this promising building block.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 4-(bromomethyl)-1-ethyl-1H-pyrazole, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via alkylation of pyrazole precursors. For example, triazenylpyrazole intermediates can undergo nucleophilic substitution with bromomethylating agents. A key protocol involves dissolving triazenylpyrazole derivatives in methylene chloride, followed by cooling to 0°C and adding azido(trimethyl)silane and trifluoroacetic acid. Reaction progression is monitored via TLC, and purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradient). Yield optimization (up to 96%) requires precise stoichiometric ratios and temperature control during reflux .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1^1H NMR in chloroform-d reveals peaks at δ 7.74 (s, 1H, pyrazole-H), 5.14 (s, 2H, -CH2_2Br), and 1.33 (t, 3H, ethyl-CH3_3). 13^{13}C NMR confirms the bromomethyl carbon at δ 56.0 ppm. High-resolution mass spectrometry (HRMS-EI) with m/z 349.0169 [M+^+] validates molecular composition. Infrared spectroscopy (IR) identifies functional groups, such as the azide stretch at 2129 cm1^{-1} and carbonyl at 1681 cm1^{-1} .

Q. What safety protocols are essential when handling bromomethyl derivatives?

  • Methodological Answer : Bromomethyl groups are alkylating agents with mutagenic potential. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; store in airtight containers under inert gas. In case of exposure, immediate decontamination with ethanol-water mixtures (1:1) is recommended to neutralize reactive intermediates .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence bromomethyl reactivity?

  • Methodological Answer : Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrazole ring enhance bromomethyl electrophilicity, accelerating nucleophilic substitution. Computational studies (DFT calculations) show that substituents at the 3-position lower the LUMO energy of the bromomethyl group by 1.2–1.5 eV, increasing reactivity toward amines or thiols. Experimental validation via Hammett plots correlates σ+^+ values with reaction rates .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : X-ray crystallography reveals steric and electronic factors affecting bioactivity. For example, dihedral angles between the pyrazole and aryl rings (e.g., 5.49° in bromophenyl analogs) influence binding to targets like DNA gyrase. Intramolecular hydrogen bonds (e.g., N–H···O motifs) stabilize conformations critical for antimicrobial activity. Discrepancies in IC50_{50} values across studies often arise from crystal packing effects or solvent accessibility of the bromomethyl group .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Competing elimination (e.g., HBr loss) is minimized by using polar aprotic solvents (DMF, DMSO) and mild bases (K2_2CO3_3). For Suzuki-Miyaura coupling, Pd(PPh3_3)4_4 catalyst and excess boronic acid (1.5 equiv) suppress homo-coupling. Monitoring via 19^{19}F NMR (for trifluoromethyl analogs) ensures reaction specificity. Post-synthetic purification via preparative HPLC (C18 column, acetonitrile/water) removes byproducts .

Q. How do substituent effects on the pyrazole core modulate pharmacokinetic properties?

  • Methodological Answer : Ethyl groups at N1 improve metabolic stability by reducing CYP450 oxidation. Bromomethyl groups enhance blood-brain barrier penetration (logP increase by 0.8 units). In vitro ADME assays (e.g., microsomal stability tests) show t1/2_{1/2} > 120 min for 1-ethyl derivatives versus <30 min for 1-methyl analogs. Molecular dynamics simulations predict binding free energies to serum albumin, correlating with in vivo clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-ethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.